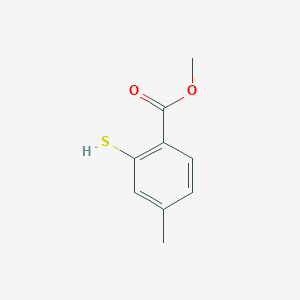

Methyl 2-mercapto-4-methylbenzoate

Description

Contextualization within Organosulfur Chemistry and Ester Chemistry Research

Organosulfur compounds are fundamental in a vast array of scientific disciplines, from biochemistry to materials science. wikipedia.orggoogle.com The presence of sulfur imparts unique properties to organic molecules, influencing their reactivity, conformation, and potential for intermolecular interactions. wikipedia.orggoogle.com Organosulfur compounds are recognized as crucial building blocks in organic synthesis and are integral to numerous biologically active molecules and pharmaceuticals. researchgate.netjmchemsci.com

Simultaneously, the field of ester chemistry is foundational to organic and polymer chemistry. numberanalytics.comvaia.com Esters are characterized by their carbonyl group adjacent to an ether linkage, a feature that makes them susceptible to nucleophilic attack and useful as intermediates in synthesis. numberanalytics.com They are widely utilized as monomers in the creation of polymers like polyesters, as plasticizers to enhance the flexibility of materials, and as prodrugs to improve the bioavailability of pharmaceuticals. numberanalytics.comchemgulf.com The convergence of these two significant areas of chemistry in a single molecule, as seen in Methyl 2-mercapto-4-methylbenzoate, provides a platform for developing novel materials and molecular systems with tailored properties.

Significance of the Thiol and Ester Functionalities in Molecular Design

The thiol (-SH) and ester (-COOCH₃) groups are the key determinants of the chemical behavior of this compound. The thiol group is a sulfur analogue of an alcohol and is known for its nucleophilicity, acidity, and ability to form strong bonds with metal surfaces, particularly gold. cd-bioparticles.net This property is extensively exploited in nanotechnology for the self-assembly of monolayers and the functionalization of nanoparticles. cd-bioparticles.netresearchgate.netmdpi.com In the context of drug development, the thiol group can participate in redox reactions and chelate metals. wikipedia.org

The ester functional group, on the other hand, influences the polarity, volatility, and reactivity of the molecule. wikipedia.org Esters can act as hydrogen bond acceptors, which affects their solubility and interaction with biological targets. wikipedia.org In drug design, the ester group is often used as a prodrug moiety, which can be cleaved by esterase enzymes in the body to release the active form of a drug. numberanalytics.com The combination of a reactive thiol and a modifiable ester group within the same molecule allows for a dual approach in molecular design, where one group can be used for anchoring or specific binding, while the other can be tailored for solubility, reactivity, or drug release.

Overview of Current Research Trajectories Involving Mercaptobenzoate Esters

Research involving mercaptobenzoate esters, including thiosalicylates, is diverse and spans several key areas. A significant trajectory is their use as building blocks in organic synthesis for the creation of more complex heterocyclic compounds. thieme-connect.de For instance, the related compound 2-mercapto-4-methylbenzoic acid has been used in the synthesis of 1,3-benzothiazinone derivatives. google.comgoogle.com

In the realm of materials science, the thiol group of mercaptobenzoate esters allows for their use in the functionalization of surfaces and nanoparticles. This is particularly relevant in the development of new sensors and in nanotechnology. cd-bioparticles.netresearchgate.net The ability of thiols to form self-assembled monolayers on metal surfaces is a key area of investigation.

In medicinal chemistry and drug development, thiosalicylate derivatives have been explored for their biological activities. The preservative Thimerosal, which is a sodium salt of ethylmercury thiosalicylate, has been used in vaccines, although its use has declined. wikipedia.orgfda.gov More recent research focuses on designing novel ester derivatives of salicylic (B10762653) acid and related compounds to explore their therapeutic potential. nih.gov The esterification of the carboxylic acid group can modulate the pharmacological properties of the parent molecule.

While specific research on this compound is not extensively documented in publicly available literature, the ongoing research into closely related mercaptobenzoate esters suggests potential avenues for its application. These include its use as a synthon for novel heterocyclic compounds, a functionalizing agent for nanomaterials, or as a scaffold for the development of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

methyl 4-methyl-2-sulfanylbenzoate |

InChI |

InChI=1S/C9H10O2S/c1-6-3-4-7(8(12)5-6)9(10)11-2/h3-5,12H,1-2H3 |

InChI Key |

PSHWYCLXZVNVCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Mercapto 4 Methylbenzoate and Its Structural Analogues

Direct Esterification Routes of 2-Mercapto-4-methylbenzoic Acid

The most direct pathway to methyl 2-mercapto-4-methylbenzoate is the esterification of 2-mercapto-4-methylbenzoic acid with methanol (B129727). The classical Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method for this transformation. masterorganicchemistry.comyoutube.com This equilibrium-driven process necessitates strategies to shift the reaction towards the product, such as using an excess of the alcohol or removing the water formed during the reaction. tcu.edu

Catalytic Systems for Enhanced Esterification Efficiency

A variety of catalytic systems can be employed to enhance the efficiency of the esterification of substituted benzoic acids. While common mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective, research has increasingly focused on solid acid catalysts to circumvent issues related to corrosion, catalyst separation, and environmental impact. masterorganicchemistry.comcsic.esgoogle.com

Solid acid catalysts offer significant advantages, including easier recovery and reusability, which is beneficial for industrial-scale production. riken.jp Examples of solid acids used for the esterification of benzoic acid derivatives include:

Modified Montmorillonite K10: This clay catalyst, when activated with orthophosphoric acid, has been shown to effectively catalyze the esterification of various substituted benzoic acids with alcohols under solvent-free conditions, providing high yields. ijstr.org

Zirconium- and Titanium-based Solid Acids: Zirconium metal catalysts fixed with titanium have demonstrated high activity in the direct condensation of benzoic acid with methanol. youtube.com

Supported Iron Oxide Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 have been used as efficient and recoverable catalysts for the solvent-free esterification of aromatic carboxylic acids. ijstr.org

Ion Exchange Resins and Zeolites: These materials, particularly those with sulfonic acid groups, have been investigated as catalysts for esterification reactions. csic.es

The choice of catalyst can be critical, especially when dealing with functional groups sensitive to strong acidic conditions. For instance, in the synthesis of related mercaptobenzoates, a patent describes the use of sulfuric acid in methanol, highlighting that the thiol group can be sensitive and prone to side reactions like methylation under certain acidic conditions. google.com

Table 1: Comparison of Catalytic Systems for Esterification of Benzoic Acid Derivatives

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | 4-Mercaptobenzoic acid, Methanol | Reflux, 16h | 38% | |

| Phosphoric acid-modified Montmorillonite K10 | Benzoic acid, Methanol | Solvent-free, reflux, 5h | High | ijstr.org |

| Zr/Ti Solid Acid | p-Methylbenzoic acid, Methanol | 120°C, 24h | Good | youtube.com |

| Fe₂O₃ NPs on SBA-15 | Benzoic acid, Benzyl (B1604629) alcohol | Solvent-free, optimized | 55% | ijstr.org |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid, Ethanol (B145695) | 75°C | 88.3% | dergipark.org.tr |

Optimization of Reaction Conditions and Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield and minimizing byproducts in the esterification of 2-mercapto-4-methylbenzoic acid. Key parameters that are typically adjusted include temperature, reaction time, and catalyst concentration. usm.my

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. For many Fischer esterifications, temperatures between 55°C and 150°C are common, depending on the catalyst and solvent used. dergipark.org.trusm.my

Solvent: The choice of solvent can significantly influence the reaction. dergipark.org.tr While methanol serves as both a reactant and a solvent in the synthesis of methyl esters, other inert solvents like toluene (B28343) can be used, sometimes in conjunction with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the ester product. tcu.edu Solvent-free conditions, often coupled with solid catalysts or microwave irradiation, represent a greener alternative by reducing waste. ijstr.org

Effect of Substituents: The electronic nature of substituents on the benzoic acid ring can affect the reaction rate. Generally, electron-withdrawing groups can enhance the electrophilicity of the carboxylic acid carbon, potentially increasing the reaction rate, while electron-donating groups may have the opposite effect. However, under certain catalytic conditions, the influence of substituents can be minimal. ijstr.org

Table 2: Optimization of Esterification of 4-fluoro-3-nitro Benzoic Acid with Ethanol (Microwave Conditions)

| Temperature (°C) | Irradiation Time (min) | Yield (%) |

|---|---|---|

| 110 | 15 (3 x 5) | ~70 |

| 130 | 15 (3 x 5) | ~85 |

| 150 | 15 (3 x 5) | ~85 |

Data adapted from a study on substituted benzoic acid esterification under microwave conditions. usm.my

Functional Group Interconversions on Methylated Benzoate (B1203000) Scaffolds

An alternative approach to synthesizing this compound involves introducing the thiol group onto a pre-existing methyl benzoate scaffold, such as methyl 4-methylbenzoate. This strategy relies on effective functional group interconversion methods.

Introduction of Thiol Functionality to Methyl 4-Methylbenzoate Derivatives

A powerful method for converting a phenol (B47542) into a thiophenol is the Newman-Kwart rearrangement . organic-chemistry.orgwikipedia.org This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiophenol. thieme-connect.com

The synthesis of this compound via this route would start with a corresponding phenolic precursor, for instance, methyl 2-hydroxy-4-methylbenzoate. The key steps are:

Reaction of the phenol with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. wikipedia.org

Thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate. This step often requires high temperatures. wikipedia.orgjk-sci.com

Hydrolysis of the S-aryl thiocarbamate to yield the final thiophenol, in this case, this compound. thieme-connect.com

The driving force for the Newman-Kwart rearrangement is the formation of a thermodynamically more stable carbon-oxygen double bond from a carbon-sulfur double bond. jk-sci.com Recent advancements have explored milder reaction conditions, including palladium-catalyzed and photoredox-catalyzed versions of the rearrangement, which can proceed at lower temperatures. wikipedia.orgacs.org

Regioselective Synthesis Strategies for Mercapto-substituted Benzoates

Achieving the correct substitution pattern, with the mercapto group at the 2-position and the methyl group at the 4-position, requires regioselective control. When starting with a substituted benzene (B151609) derivative, the directing effects of the existing functional groups are paramount.

For instance, in the synthesis of 2-mercapto-4-methylbenzothiazole, a related heterocyclic compound, the starting material is o-toluidine, where the amino and methyl groups direct subsequent reactions. prepchem.com Similarly, for the synthesis of the target molecule, starting with a precursor where the positions are already correctly established is the most straightforward approach. If a thiolation reaction is performed on a toluene derivative, controlling the position of the incoming thiol group can be challenging and may lead to a mixture of isomers. Therefore, methods that allow for the regioselective synthesis of substituted carbazoles and other heterocycles often rely on building the ring system with the desired substitution pattern from the outset.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and efficient methods. Microwave-assisted synthesis and other green chemistry principles are highly applicable to the preparation of this compound and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating. youtube.com This technique has been successfully applied to esterification reactions and the synthesis of sulfur-containing heterocycles. usm.myresearchgate.netresearchgate.net For example, the esterification of substituted benzoic acids has been optimized under sealed-vessel microwave conditions, achieving high yields in minutes rather than hours. usm.my The Newman-Kwart rearrangement has also been re-evaluated using microwave synthesis, demonstrating its potential to facilitate this high-temperature reaction more efficiently. jk-sci.com

Green Chemistry Approaches: Several green chemistry strategies can be implemented in the synthesis of mercapto-esters:

Solvent-Free Reactions: Conducting reactions without a solvent, particularly in conjunction with solid catalysts, minimizes waste and simplifies product purification. ijstr.org

Use of Greener Solvents: When a solvent is necessary, employing environmentally friendly options like water or ethanol can improve the sustainability of the process. mdpi.com

Catalytic Methods: The use of recoverable and reusable solid acid catalysts, as discussed in section 2.1.1, aligns with the principles of green chemistry by reducing waste and improving atom economy. riken.jpnih.gov

Electrochemical Methods: Electrochemical approaches are emerging as sustainable methods for forming carbon-sulfur bonds, offering a potential green route to organosulfur compounds.

These modern methodologies offer more efficient and environmentally responsible pathways for the synthesis of this compound and related compounds, meeting the growing demand for sustainable practices in the chemical industry.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The application of enzymes in organic synthesis, a cornerstone of chemoenzymatic strategies, offers significant advantages, including high specificity and the ability to operate under mild conditions. nih.gov For the synthesis of esters like this compound, lipases are a particularly relevant class of enzymes due to their proficiency in catalyzing esterification and transesterification reactions. mdpi.com

While direct chemoenzymatic synthesis routes for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. The enzymatic synthesis of methyl benzoate, for instance, has been successfully demonstrated using Candida rugosa lipase (B570770) in a heterogeneous medium. nih.gov This process involves the direct esterification of benzoic acid with methanol. Key parameters influencing the reaction kinetics include the concentrations of the substrates, water content, and the choice of organic solvent. Notably, benzoic acid was found to be non-inhibitory to the lipase at concentrations up to 100 mM, while methanol showed inhibitory effects above 90 mM. nih.gov

Biocatalytic transformations can also be applied to the synthesis of mercapto-containing esters. Lipases have been shown to catalyze the stereoselective thiotransesterification of mercapto esters, highlighting their potential in creating chiral sulfur-containing molecules. This capability is significant for producing enantiomerically pure compounds, a critical aspect in the pharmaceutical industry.

The general approach for a chemoenzymatic synthesis of this compound would likely involve the lipase-catalyzed esterification of 2-mercapto-4-methylbenzoic acid with methanol. The reaction conditions would need to be optimized, taking into account factors such as the choice of lipase, solvent system, temperature, and the molar ratio of the reactants to maximize the yield and purity of the final product. The use of an organic solvent is often necessary to solubilize the substrates and shift the reaction equilibrium towards ester formation. nih.gov

Comparative Analysis of Synthetic Yields and Purity Profiles

A comparative analysis of synthetic methodologies is crucial for selecting the most efficient and economical route for producing a target compound. This analysis typically considers factors such as reaction yield, product purity, cost of reagents, and environmental impact. Due to the limited specific data for this compound, this analysis draws upon data from the synthesis of structurally related benzoate esters to provide a comparative perspective.

Conventional chemical synthesis of substituted methyl benzoates often involves harsh reaction conditions and the use of potentially hazardous reagents. For example, the nitration of methyl benzoate to produce methyl m-nitrobenzoate requires concentrated sulfuric and nitric acids, with yields around 81-85% and a melting point of the crude product at 74-76°C, which can be improved to 78°C upon recrystallization. orgsyn.org Another example is the synthesis of (4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium tosylate from methyl-4-iodobenzoate, which reports a yield of up to 89% and a purity of 98.7 wt% as determined by qNMR. orgsyn.org

Enzymatic syntheses, while often offering higher selectivity and milder conditions, may present different yield and purity profiles. For instance, the biocatalytic transesterification of rapeseed oil with methyl formate (B1220265) using Lipozyme RM IM as a catalyst achieved a transesterification degree of 60.68 ± 0.95% under optimized conditions. lmaleidykla.lt In another study on the enzymatic synthesis of methyl myristate using an immobilized lipase, a product concentration of approximately 88 mM was achieved. researchgate.net

The following interactive table provides a hypothetical comparison of potential synthetic routes to this compound and its analogues, based on data from related compounds.

| Synthetic Method | Target Compound Analogue | Yield (%) | Purity Profile | Key Conditions | Reference |

| Chemical Synthesis | Methyl m-nitrobenzoate | 81-85 | Crude: 74-76°C m.p., Recrystallized: 78°C m.p. | Conc. H₂SO₄, Conc. HNO₃, 5-15°C | orgsyn.org |

| Chemical Synthesis | (4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium tosylate | 89 | 98.7 wt% (qNMR) | m-CPBA, p-TsOH·H₂O, Acetonitrile, 75°C | orgsyn.org |

| Biocatalytic | Methyl myristate | ~88 mM (product conc.) | Not specified | Immobilized lipase, DMSO, 45°C | researchgate.net |

| Biocatalytic | Fatty Acid Methyl Esters (from rapeseed oil) | 60.68 ± 0.95 (transesterification degree) | Not specified | Lipozyme RM IM, methyl formate, 20°C | lmaleidykla.lt |

| Enzymatic | Methyl benzoate | Good yields reported | Not specified | Candida rugosa lipase, hexane/toluene | nih.gov |

This comparative overview suggests that while chemical syntheses can achieve high yields and purity, they often necessitate harsh conditions. Chemoenzymatic and biocatalytic methods, on the other hand, operate under milder conditions, which can be advantageous. However, the yields and purity can be highly dependent on the specific enzyme, substrates, and reaction conditions, requiring careful optimization for each specific application. The choice of the optimal synthetic route will therefore depend on a careful consideration of these factors, balancing the desired product quality with economic and environmental considerations.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 2 Mercapto 4 Methylbenzoate

Reactivity of the Thiol Group

The thiol group is the more reactive of the two functional groups in Methyl 2-mercapto-4-methylbenzoate, and its chemistry is rich and varied. It can undergo radical additions, oxidation, nucleophilic substitutions, and can coordinate to metal centers.

Thiol-Ene Reactions and Radical Additions

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical chain mechanism. alfa-chemistry.comwikipedia.orgfiveable.me This reaction involves the addition of a thiol to an alkene. In the context of this compound, the thiol group can react with various alkenes in the presence of a radical initiator (e.g., AIBN) or upon photochemical induction to form the corresponding thioether. alfa-chemistry.comfiveable.meacsgcipr.org

The mechanism commences with the formation of a thiyl radical from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.orgfiveable.me This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the final thioether product. fiveable.menih.gov The high efficiency and functional group tolerance of the thiol-ene reaction make it a valuable tool in organic synthesis and materials science. alfa-chemistry.comchem-station.com

Table 1: Illustrative Thiol-Ene Reaction of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alkene (e.g., 1-octene) | Radical Initiator (AIBN), Heat or UV light | Methyl 2-((octylthio)methyl)-4-methylbenzoate |

Oxidation Pathways and Disulfide Formation

A characteristic reaction of thiols is their oxidation to disulfides. This transformation is a key process in both industrial and biological systems. The thiol group of this compound can be readily oxidized to the corresponding disulfide, bis(2-(methoxycarbonyl)-5-methylphenyl) disulfide, using a variety of oxidizing agents. tandfonline.com

Mild oxidizing agents such as air (oxygen), hydrogen peroxide, or iodine can effect this conversion, often catalyzed by metal ions or bases. tandfonline.comorganic-chemistry.orgrsc.orgcapes.gov.br For instance, air oxidation can be achieved by stirring the thiol in the presence of a base like triethylamine (B128534) in a suitable solvent. rsc.org Electrochemical methods also provide a clean and efficient route to disulfide formation. researchgate.net It is important to control the reaction conditions to prevent over-oxidation to sulfonic acids. tandfonline.com

Table 2: Representative Oxidation Reactions of this compound

| Reactant | Oxidizing Agent | Conditions | Product |

| This compound | Air, Et₃N | Room Temperature | bis(2-(methoxycarbonyl)-5-methylphenyl) disulfide |

| This compound | H₂O₂ | Catalytic I₂ | bis(2-(methoxycarbonyl)-5-methylphenyl) disulfide |

| This compound | I₂/CeCl₃·7H₂O | Graphite, Ethyl Acetate, Room Temperature | bis(2-(methoxycarbonyl)-5-methylphenyl) disulfide |

Nucleophilic Reactivity and Substitution Reactions

The thiol group of this compound can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This thiolate can participate in various nucleophilic substitution reactions, most notably S-alkylation with alkyl halides to form thioethers.

Furthermore, as an aromatic thiol, it can engage in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides. acs.orgbohrium.comnih.govacs.orgacsgcipr.org In these reactions, the thiolate anion attacks an electron-deficient aromatic ring, displacing a leaving group such as a halide. The presence of electron-withdrawing groups on the aryl halide substrate facilitates this reaction. bohrium.comacs.org

Coordination Chemistry: Ligand Binding Modes and Metal Complexation Dynamics

Thiols and thiolates are well-established ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.org The sulfur atom in the thiol group of this compound possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. Thiolates, being soft ligands, exhibit a strong affinity for soft metal ions. wikipedia.org

The coordination can occur with the thiol in its neutral form or, more commonly, as the deprotonated thiolate. The resulting metal-thiolate complexes can exhibit diverse structures and reactivity. The presence of the ester group on the same aromatic ring could potentially lead to bidentate coordination, where both the sulfur and the carbonyl oxygen of the ester group coordinate to the metal center, forming a chelate ring. Such chelation can enhance the stability of the metal complex. The study of S–H/π interactions also suggests potential for non-covalent interactions with aromatic systems. nih.govacs.org

Reactivity of the Ester Moiety

The methyl ester group in this compound is generally less reactive than the thiol group. However, it can undergo characteristic ester transformations, such as transesterification.

Transesterification Processes and Alkyl Exchange Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edumasterorganicchemistry.com The methyl ester of this compound can be converted to other alkyl esters via this reaction.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgblogspot.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edutcu.edu

Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com

Table 3: Illustrative Transesterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 2-mercapto-4-methylbenzoate |

| This compound | Propanol | NaOPr (catalytic) | Propyl 2-mercapto-4-methylbenzoate |

Controlled Hydrolysis and Saponification Mechanisms

The conversion of the methyl ester functionality in this compound to the corresponding carboxylate is a fundamental reaction, achievable through hydrolysis (acid-catalyzed) or saponification (base-catalyzed).

Under basic conditions (saponification), the reaction typically proceeds via a nucleophilic acyl substitution mechanism, often denoted as BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield 2-mercapto-4-methylbenzoic acid. youtube.com

However, the presence of the 2-mercapto group introduces significant steric hindrance around the carbonyl center. Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that an alternative mechanism, BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular), can become competitive or even dominant. psu.edursc.org In this pathway, the hydroxide ion acts as a nucleophile in an SN2 reaction, attacking the methyl group of the ester rather than the carbonyl carbon. This would lead to the direct formation of the carboxylate salt and methanol (B129727). The rate of hydrolysis for ortho-substituted methyl benzoates is known to be significantly influenced by these steric factors. psu.edu

High-temperature water (200–300 °C) can also promote the hydrolysis of methyl benzoates, often without the need for strong acid or base catalysts. psu.edursc.org In these "green chemistry" approaches, the properties of water as a nucleophile are enhanced, and steric hindrance at the ortho position remains a key factor controlling the reaction rate. psu.edu

Table 1: Comparison of Hydrolysis Mechanisms for Methyl Benzoate (B1203000) Esters

| Mechanism | Description | Key Features for this compound |

|---|---|---|

| BAc2 | Nucleophilic Acyl Substitution: Hydroxide attacks the carbonyl carbon. | This is the most common pathway for ester hydrolysis. |

| BAl2 | SN2 Substitution: Hydroxide attacks the alkyl (methyl) carbon. | This pathway is favored in cases of significant steric hindrance at the carbonyl carbon, a condition met by the ortho-mercapto group. |

| High-Temp H2O | Solvent-based Hydrolysis: Water acts as the nucleophile at elevated temperatures. | An alternative, catalyst-free method where steric effects are a primary rate determinant. psu.edu |

Reduction Chemistry of the Ester Carbonyl Group

The ester carbonyl group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

A complete reduction to the corresponding primary alcohol, (2-mercapto-4-methylphenyl)methanol, is effectively accomplished using strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for reducing esters to primary alcohols. libretexts.orgdoubtnut.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then eliminates methoxide to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the final alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the aldehyde intermediate. libretexts.org

Conversely, reduction can be stopped at the aldehyde stage, yielding 2-mercapto-4-methylbenzaldehyde, by using a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde.

Table 2: Reagents for the Reduction of the Ester Group

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A strong, non-selective reducing agent. Reduces esters and carboxylic acids. libretexts.orgchegg.com |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | A weaker, more selective reagent. The reaction must be kept at low temperatures to isolate the aldehyde. |

| Sodium borohydride (B1222165) (NaBH₄) | No Reaction | Generally not reactive enough to reduce esters or carboxylic acids. libretexts.org |

Aromatic Ring Functionalization and Substituent Effects

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SNAr) by both the mercapto (-SH) and methyl (-CH₃) groups. Both are classified as ortho, para-directing activators.

The directing power of these substituents must be considered in concert.

-SH (Thiol/Mercapto) group: A strongly activating, ortho, para-directing group.

-CH₃ (Methyl) group: An activating, ortho, para-directing group.

-COOCH₃ (Ester) group: A deactivating, meta-directing group.

The powerful activating and directing effects of the thiol and methyl groups will dominate over the deactivating, meta-directing effect of the ester. The positions on the ring available for substitution are C3, C5, and C6.

Position C5: This position is ortho to the methyl group and para to the thiol group.

Position C3: This position is ortho to the thiol group and meta to the methyl group.

Position C6: This position is para to the methyl group and meta to the thiol group.

Given that the directing effects are additive, electrophilic substitution is most likely to occur at the C5 position, which is strongly activated by both the ortho-methyl and para-thiol groups. The C3 and C6 positions are also activated, but to a lesser extent. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product as the major isomer. The high reactivity of the thiol group itself, which is sensitive to oxidation and alkylation, may necessitate the use of a protecting group (e.g., trityl) during certain aromatic functionalization reactions to prevent side reactions. mdpi.com

Investigating Intramolecular Interactions and Cyclization Tendencies

The ortho-disposed thiol and ester functionalities in this compound create the potential for significant intramolecular interactions and subsequent cyclization reactions. The proximity of the nucleophilic sulfur atom to the electrophilic carbonyl carbon can facilitate ring formation.

One plausible pathway involves an intramolecular nucleophilic attack of the thiol sulfur onto the ester's carbonyl carbon. While less common for esters compared to more reactive acyl halides, such a cyclization could, under forcing conditions or with appropriate catalysis, lead to the formation of a five-membered benzothiophenone ring system.

More commonly, derivatives of the parent compound are used in cyclization reactions. For instance, related 2-mercaptobenzoylhydrazones are known to exist in equilibrium with their cyclic benzo-1,3,4-thiadiazepine forms. Similarly, reactions involving 3-mercaptopropionic acid with aldehydes and amines readily form six-membered 1,3-thiazinan-4-one rings, highlighting the propensity of mercapto-carboxylic acid structures to undergo intramolecular condensation. mdpi.com This suggests that if this compound is first converted to a derivative, such as a hydrazide or amide, intramolecular cyclization becomes a highly probable and synthetically useful pathway.

Mechanistic Studies of Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are powerful tools in synthetic chemistry. csic.es While direct use of this compound in common MCRs is not widely reported, its functional groups make it (or its hydrolyzed form) a potential substrate for such transformations.

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. organic-chemistry.org The hydrolyzed form of the title compound, 2-mercapto-4-methylbenzoic acid, could serve as the carboxylic acid component in a Passerini reaction.

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.gov Again, 2-mercapto-4-methylbenzoic acid could act as the acid component. The presence of the thiol group offers an additional site for potential post-MCR modification, adding to the synthetic utility. The successful application of MCRs often depends on the careful selection of solvents and catalysts to ensure the desired reaction pathway proceeds efficiently, especially when using strained or complex substrates. csic.esnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 2 Mercapto 4 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-space correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of Methyl 2-mercapto-4-methylbenzoate is predicted to show distinct signals for each unique proton environment. The aromatic region would feature three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents: the electron-withdrawing methyl ester group (-COOCH₃), the weakly donating thiol group (-SH), and the weakly donating methyl group (-CH₃).

The thiol proton (SH) typically appears as a broad singlet and its chemical shift can vary, though it is often found in the 3.5-5.0 ppm range for aromatic thiols. This peak is characteristically exchangeable with deuterium, meaning it would disappear from the spectrum upon shaking the sample with a drop of D₂O. The protons of the ester's methyl group (-OCH₃) are expected to produce a sharp singlet further downfield, typically around 3.9 ppm. The aromatic methyl group (-CH₃) protons will also appear as a singlet, but at a more upfield position, generally around 2.3-2.4 ppm. rsc.orgnih.gov

The aromatic protons at positions 3, 5, and 6 will display a characteristic splitting pattern.

H-3: This proton is ortho to both the -SH and -COOCH₃ groups and is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-5.

H-5: This proton is ortho to the -CH₃ group and meta to the -SH group. It should appear as a doublet of doublets, split by H-6 (ortho coupling, ³J ≈ 8 Hz) and H-3 (meta coupling, ⁴J ≈ 2 Hz).

H-6: This proton is ortho to the -COOCH₃ group and meta to the -CH₃ group. It is expected to be a doublet, split by H-5 (³J ≈ 8 Hz).

A full analysis of the ¹H NMR spectrum of the related methyl o-mercaptobenzoate has been performed, providing a strong basis for these predictions. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Based on data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| SH | 3.5 - 5.0 | s (broad) | - |

| OCH₃ | ~3.9 | s | - |

| Ar-CH₃ | ~2.4 | s | - |

| Ar-H3 | ~7.2 | d | ⁴J ≈ 2 |

| Ar-H5 | ~7.0 | dd | ³J ≈ 8, ⁴J ≈ 2 |

| Ar-H6 | ~7.8 | d | ³J ≈ 8 |

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield (δ ≈ 167-170 ppm). rsc.org The ester methyl carbon (-OCH₃) typically resonates around 52 ppm, while the aromatic methyl carbon (-CH₃) is found much further upfield at approximately 21 ppm. rsc.orgnih.govrsc.org The six aromatic carbons will have shifts between ~120 and 145 ppm, with the carbons directly attached to substituents (C1, C2, C4) showing the most distinct shifts due to substituent effects.

To unambiguously assign each proton and carbon signal, two-dimensional NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. It is crucial for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, the carbonyl carbon signal could be assigned by its correlation to the -OCH₃ protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 - 170 |

| C1 | ~128 |

| C2 | ~138 |

| C3 | ~125 |

| C4 | ~144 |

| C5 | ~131 |

| C6 | ~126 |

| OCH₃ | ~52 |

| Ar-CH₃ | ~21 |

Sulfur-33 (³³S) NMR is a specialized technique that can directly probe the chemical environment of sulfur atoms. However, its application is severely limited by several inherent properties of the ³³S nucleus. It has a very low natural abundance of only 0.76% and a low gyromagnetic ratio, resulting in extremely low sensitivity compared to protons. ub.edu Furthermore, as a quadrupolar nucleus (spin I = 3/2), ³³S often produces very broad signals, particularly in asymmetric chemical environments like that of a thiol. ub.edu

For these reasons, obtaining a ³³S NMR spectrum of a molecule like this compound at natural abundance would be exceptionally challenging. The expected signals for thiols fall within a range of approximately -332 to -458 ppm relative to a standard of ammonium (B1175870) sulfate. ub.edu Successful detection would likely require isotopic enrichment with ³³S, a non-trivial synthetic undertaking. ub.edu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1700-1730 cm⁻¹. Another key, though often weak, band is the S-H stretch of the thiol group, which typically appears around 2550-2600 cm⁻¹. rsc.org Its weakness is due to the small change in dipole moment during the vibration. Other important absorptions include the C-O stretching of the ester group (~1250-1300 cm⁻¹), aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-H stretching bands for the aromatic and methyl groups (~2850-3100 cm⁻¹). nih.govnist.govdocbrown.info The C-S stretch is expected between 650-750 cm⁻¹ but can be difficult to assign definitively as it falls in the complex fingerprint region. rsc.orgacs.org

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the S-H and C-S stretches, which are weak in the IR spectrum, can sometimes produce more intense signals in the Raman spectrum, aiding in their identification. acs.orgacs.org

Table 3: Predicted Principal Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

| Ester Carbonyl | C=O stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C=C stretches | 1450 - 1600 | Medium to Strong |

| Ester | C-O stretch | 1250 - 1300 | Strong |

| Thioether | C-S stretch | 650 - 750 | Weak to Medium |

| Methyl/Aromatic | C-H stretches | 2850 - 3100 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the unambiguous determination of its elemental composition. For this compound (molecular formula C₉H₁₀O₂S), the calculated exact monoisotopic mass is 182.04015 u. An experimental HRMS measurement matching this value would confirm the molecular formula.

When subjected to techniques like Electron Ionization (EI), the molecule will fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. libretexts.org For aromatic esters, a common and significant fragmentation pathway is the α-cleavage leading to the loss of the alkoxy group. youtube.commiamioh.edu

Loss of a methoxy (B1213986) radical (•OCH₃): This would generate a prominent acylium ion at m/z 151.0269. This is often the base peak or one of the most intense peaks in the spectrum of a methyl ester. youtube.com

Molecular Ion (M⁺•): The parent ion at m/z 182.0402 would be observed, and its intensity would depend on its stability. Aromatic systems generally show a relatively stable molecular ion. libretexts.org

Loss of the thiol proton: A peak at [M-1]⁺ corresponding to the loss of the acidic thiol proton may be observed.

Further Fragmentation: The acylium ion (m/z 151) could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 123.0313.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z (Calculated) | Ion Formula | Description |

| 182.0402 | [C₉H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |

| 151.0269 | [C₈H₇OS]⁺ | Loss of methoxy radical [M - •OCH₃]⁺ |

| 123.0313 | [C₇H₇S]⁺ | Loss of CO from m/z 151 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related structures, such as methyl 4-methylbenzoate, provides insight into the information that could be obtained. researchgate.net

A successful crystallographic analysis would yield exact bond lengths, bond angles, and torsion angles. This would allow for the precise determination of the geometry of the benzene ring, the ester group, and the thiol substituent. A key conformational feature would be the dihedral angle between the plane of the aromatic ring and the plane of the ester group (-COOCH₃). In many simple benzoates, this angle is small, indicating a largely planar conformation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily excites electrons in the π-system of the benzene ring.

Electronic Transitions: The benzene ring itself exhibits characteristic π-π* transitions. Due to its high symmetry, benzene has three absorption bands, two of which are often observed in routine UV-Vis spectroscopy. stackexchange.com The presence of substituents on the benzene ring alters the symmetry and the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The substituents on this compound—the mercapto, methyl, and methyl ester groups—are all expected to influence the UV-Vis spectrum. Both the mercapto group (an auxochrome) and the methyl ester group can extend the conjugation of the benzene ring's π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Functional groups are known to influence conjugated systems, often causing absorption peaks to appear at longer wavelengths compared to unsubstituted benzene. shimadzu.co.kr

Conjugation Effects: The mercapto group, with its lone pairs of electrons on the sulfur atom, can participate in resonance with the aromatic ring, thereby increasing the electron density and extending the conjugated system. Similarly, the carbonyl group of the methyl ester can withdraw electron density through resonance. The interplay of these electronic effects, along with the electron-donating nature of the methyl group, will determine the final position and intensity of the absorption bands.

While no direct experimental data for this compound is available, we can infer its likely UV-Vis absorption characteristics by examining related molecules. For instance, Methyl 4-methylbenzoate is reported to have a maximum absorption at 354 nm. The introduction of a mercapto group at the 2-position is expected to further shift this absorption to a longer wavelength due to its auxochromic nature. Aromatic thiols, in general, are known to absorb in the UV region. oup.comoup.comacs.org

Hypothetical UV-Vis Data for this compound:

| Parameter | Expected Value/Range | Rationale |

| λmax (nm) | > 354 nm | Bathochromic shift due to the extended conjugation from the mercapto group, compared to Methyl 4-methylbenzoate. |

| Molar Absorptivity (ε) | Moderate to High | The presence of multiple chromophores and auxochromes typically leads to a significant absorption intensity. |

| Solvent Effects | Present | Polar solvents may interact with the mercapto and ester groups, potentially causing further shifts in the absorption maxima. |

The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required for accurate values.

Chromatographic Methods for Purity Assessment in Research Samples (e.g., LC-MS, SEC)

Chromatographic techniques are essential for the separation and purity assessment of synthesized chemical compounds. For a molecule like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and, to a lesser extent, Size Exclusion Chromatography (SEC) could be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique ideal for the analysis of research samples. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method would likely be suitable. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to ensure good separation from any impurities.

The mass spectrometer would serve as the detector, providing mass information that can confirm the identity of the compound and any impurities present. Electrospray ionization (ESI) is a common ionization technique for such molecules. However, for methyl esters like methyl benzoate (B1203000), achieving good ionization with ESI can be challenging, and alternative ionization methods like Atmospheric Pressure Chemical Ionization (APCI) might be more effective. chromforum.org For thiols, derivatization is sometimes employed to improve their chromatographic behavior and detection sensitivity. unipd.itnih.govunipd.it

Hypothetical LC-MS Parameters for this compound:

| Parameter | Suggested Condition | Rationale |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.5 µm) | Good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | Provides protons for positive ion mode and helps in peak shaping. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic solvents for reversed-phase chromatography. |

| Gradient | 10-95% B over 10-15 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 0.2-0.5 mL/min | Typical for analytical LC-MS. |

| Detection | Mass Spectrometry (ESI or APCI source) | Provides mass information for identification and purity assessment. |

The parameters in this table are suggested starting points for method development and would require optimization.

Size Exclusion Chromatography (SEC):

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their size in solution. contractlaboratory.comacs.org While it is predominantly used for the analysis of large molecules like polymers and proteins, it can have applications for small molecules in specific contexts. researchgate.netnih.gov

For a small molecule like this compound (with an expected molecular weight around 182.24 g/mol ), SEC would not be the primary choice for assessing purity against other small molecule impurities of similar size. However, it could be a valuable technique for removing high molecular weight impurities, such as polymers or oligomers, that might be present in a research sample from the synthesis or workup process. youtube.comacs.orggoogle.comgoogle.com In this application, the desired small molecule product would be effectively separated from the much larger polymeric contaminants.

A column with a small pore size would be necessary to achieve any resolution between small molecules. researchgate.net The primary utility of SEC in this context would be as a sample clean-up technique rather than a high-resolution purity assessment method for closely related impurities.

Computational and Theoretical Investigations of Methyl 2 Mercapto 4 Methylbenzoate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the many-electron problem to a computationally more tractable one based on electron density, DFT methods, such as the widely used B3LYP functional, can provide accurate predictions of molecular properties.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Methyl 2-mercapto-4-methylbenzoate, calculations would seek the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.

The benzene (B151609) ring is expected to be largely planar. However, the orientations of the methyl ester (-COOCH₃) and mercapto (-SH) substituents relative to the ring are of key interest. The molecule is generally planar, with only a very small dihedral angle between the aromatic ring and the methyl ester group, a feature observed in related structures like methyl 4-methylbenzoate. researchgate.netnih.govresearchgate.net The rotational barriers around the C-S and C-C bonds connecting the substituents to the ring would be analyzed to identify the most stable conformer. Intramolecular hydrogen bonding between the mercapto hydrogen and the carbonyl oxygen of the ester group could be a significant factor in stabilizing a particular conformation.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT B3LYP calculations of analogous compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-CH₃ | ~1.44 Å | |

| C-S | ~1.78 Å | |

| S-H | ~1.34 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | O=C-O | ~124° |

| C-S-H | ~96° | |

| C-C-S (aromatic) | ~121° | |

| C-C-C (aromatic) | ~118° - 121° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO, the orbital most likely to accept electrons, represents its electrophilic character. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, specifically the sulfur atom of the mercapto group and the π-system of the benzene ring. The LUMO is anticipated to be centered on the electron-withdrawing methyl ester group, particularly the C=O double bond. This distribution predicts that the molecule would act as a nucleophile at the sulfur and aromatic ring positions in reactions with electrophiles, and as an electrophile at the ester carbonyl carbon in reactions with nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Sulfur atom, π-orbitals of the aromatic ring | Site for electrophilic attack |

| LUMO | π* orbital of the carbonyl group (C=O) | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability and reactivity |

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with considerable accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be determined. These predictions are invaluable for assigning peaks in experimental spectra. For instance, the proton of the mercapto group (-SH) is expected to have a characteristic chemical shift, while the aromatic protons will show a splitting pattern determined by their positions relative to the two different substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| SH | 3.5 - 4.5 | C=O | ~167 |

| Ring H (ortho to -SH) | 7.2 - 7.4 | C-SH | ~125-130 |

| Ring H (ortho to -COOCH₃) | 7.8 - 8.0 | C-CH₃ | ~140-145 |

| Ring H (meta) | 7.0 - 7.2 | C-COOCH₃ | ~130-135 |

| CH₃ (ester) | ~3.9 | Aromatic CH | ~124-132 |

| CH₃ (ring) | ~2.4 | O-CH₃ | ~52 |

| Ring-CH₃ | ~21 |

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of harmonic vibrational frequencies is a standard application of DFT. nih.govresearchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. Key predicted frequencies for this compound would include the S-H stretching vibration, the strong C=O stretching of the ester, C-S stretching, and various C-H and C-C stretching and bending modes of the aromatic ring. rsc.org

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| C=O Stretch (ester) | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ester) | 1250 - 1300 | Strong |

| C-S Stretch | 600 - 750 | Weak-Medium |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is color-coded to represent different values of the electrostatic potential on the molecule's surface.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or orange) concentrated around the electronegative oxygen atoms of the carbonyl group and the sulfur atom of the mercapto group. researchgate.net These areas represent the most likely sites for an electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are expected around the hydrogen atoms, particularly the acidic proton of the mercapto group, indicating sites susceptible to nucleophilic attack. The MEP surface provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis. nih.gov

Table 5: Interpretation of Molecular Electrostatic Potential (MEP) Surface

| Color on MEP Surface | Potential | Predicted Location on this compound | Chemical Interpretation |

| Red | Most Negative | Carbonyl Oxygen, Sulfur Atom | Site for Electrophilic Attack, Protonation |

| Yellow/Green | Intermediate/Neutral | Aromatic Ring, Methyl Groups | Regions of lower reactivity |

| Blue | Most Positive | Hydrogen of the Mercapto Group (-SH) | Site for Nucleophilic Attack, Hydrogen Bonding Donor |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide valuable insights into the electronic structure and reactivity of a molecule. For this compound, these descriptors can help predict its behavior in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various population analyses. nih.govnih.gov

The HOMO is associated with the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO, conversely, relates to its ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Structure-reactivity relationship studies on substituted p-benzoquinones have shown a correlation between electronic parameters and toxicity, which is linked to their reactivity with biological nucleophiles like glutathione. nih.gov Similar principles can be applied to understand the reactivity of this compound. The thiol group itself is a key site for reactions such as thiol-disulfide interchange. harvard.eduacs.org

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively High | Good electron donor/nucleophilic sites |

| LUMO Energy | Relatively Low | Potential for electrophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |

| Dipole Moment | Non-zero | Molecule is polar |

Molecular Dynamics Simulations for Intermolecular Interactions in Solution or Solid State

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. researchgate.netresearchgate.netnih.govnih.gov For this compound, MD simulations could provide detailed information on its solvation, aggregation behavior, and intermolecular interactions in both solution and the solid state.

In a solution-phase simulation, the trajectory of one or more solute molecules in a solvent box (e.g., water or an organic solvent) would be calculated over time. Analysis of these trajectories can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For this compound, this would show the interactions of water or other solvent molecules with the polar ester and thiol groups, as well as with the nonpolar aromatic ring and methyl groups.

Intermolecular Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the thiol group and solvent molecules, or between solute molecules themselves.

Aggregation and Self-Assembly: Whether molecules of this compound tend to aggregate in solution, which could be driven by hydrophobic interactions of the aromatic rings or dipole-dipole interactions of the ester groups.

In the solid state, MD simulations can be used to investigate crystal packing, lattice energies, and the nature of intermolecular forces that stabilize the crystal structure. These simulations can complement experimental data from techniques like X-ray diffraction. nih.gov Studies on similar aromatic esters often reveal the importance of C-H···O and π-π stacking interactions in the crystal packing.

Table 3: Potential Intermolecular Interactions of this compound Investigable by MD Simulations

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Thiol (S-H) group as donor, Carbonyl (C=O) as acceptor | Influences solvation and crystal packing |

| Dipole-Dipole | Ester group (C=O) | Contributes to molecular association |

| van der Waals | Entire molecule | General intermolecular attraction |

| π-π Stacking | Aromatic rings | Can lead to aggregation and specific crystal packing motifs |

Extensive Research Yields Limited Data on Specific Applications of this compound

The investigation sought to elaborate on the role of this compound as a synthetic building block and its contributions to polymer science. However, the search did not yield specific examples, research findings, or data tables directly corresponding to the requested subsections for this particular compound.

The search results frequently identified related but structurally distinct compounds, such as:

Methyl 4-mercaptobenzoate : A positional isomer where the mercapto group is at the para-position. This compound is noted as a synthetic intermediate, but specific applications in the requested areas were not detailed. scbt.com

Methyl 4-methylbenzoate : A related ester lacking the crucial thiol (-SH) group. chemicalbook.comnih.govresearchgate.netthegoodscentscompany.com

2-Mercapto-4-methylbenzothiazole : A heterocyclic compound that can be synthesized from precursors like o-toluidine, but not directly from this compound. prepchem.comnih.gov

2-Mercapto-5-methyl-1,3,4-thiadiazole : Another heterocyclic thiol with a different core structure. mdpi.comnih.gov

While the individual functional groups of this compound—a thiophenol and a methyl ester on a substituted aromatic ring—are known to participate in various organic reactions, specific literature detailing the use of this exact molecule as a precursor for triazoles and thiazoles, an intermediate for specialty chemicals, a scaffold for chiral auxiliaries, or as a monomer in polymerization could not be located.

General concepts related to the requested topics were found, including:

The use of various other compounds as chiral auxiliaries to control stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

The synthesis of heterocyclic compounds like triazoles and benzothiazoles from different mercapto-containing starting materials. nih.govchemmethod.comknutkt.edu.ua

The development of mercapto-responsive polymers , though not utilizing the specified monomer. rsc.org

Due to the strict requirement to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate the detailed, scientifically accurate article as requested in the provided outline. The available data is insufficient to populate the specified sections and subsections with relevant research findings or data tables for this specific chemical compound.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Advanced Functional Materials Development (excluding bioactivity)

The unique combination of a reactive thiol group and a methyl benzoate (B1203000) ester on an aromatic backbone makes Methyl 2-mercapto-4-methylbenzoate a promising candidate as a monomer or building block for the synthesis of advanced functional materials.

Aromatic thiols are known to be versatile precursors for the creation of network polymers and other functional materials through reactions like oxidation to form disulfide bonds or through thiol-ene click chemistry. researchgate.netosti.gov The thiol group provides a reactive handle for polymerization, allowing for the formation of cross-linked polymer networks with tailored properties. researchgate.net Research has demonstrated the synthesis of network polymers from multifunctional aromatic thiol compounds, which can exhibit interesting optical and degradation properties. researchgate.net

Furthermore, "click chemistry," a set of powerful and highly selective reactions, has been widely used to functionalize polymers. researchgate.net The thiol-ene reaction, in particular, is a highly efficient method for creating carbon-sulfur bonds and can be used to modify polymers with various functionalities. osti.govnih.gov this compound, with its thiol group, could readily participate in such reactions, allowing it to be grafted onto polymer backbones or used as a monomer in the synthesis of new polymers.

The methyl benzoate portion of the molecule also offers opportunities for further functionalization. The ester group can be hydrolyzed to a carboxylic acid, which can then be used for a variety of chemical transformations, including amidation or esterification with other functional molecules. Substituted benzoic acids are known to be used in the synthesis of chelating resins and other functional polymers. researchgate.net

Therefore, this compound could serve as a bifunctional monomer. The thiol group could be used for initial polymerization, and the methyl benzoate group could be subsequently modified to introduce other functionalities, leading to the development of materials with complex architectures and tailored properties for applications in areas such as coatings, adhesives, or advanced composites.

The table below lists compounds with related functional groups and their applications in materials synthesis.

| Compound Type | Relevant Functional Group(s) | Application in Materials Science |

| Aromatic Thiols (e.g., 1,3,5-benzene trithiol) | Thiol | Synthesis of network polymers through oxidation or thiol-yne reactions. researchgate.net |

| Aromatic Polysulfones with Vinyl Ether | Vinyl Ether, Thiol (via thiol-ene reaction) | Post-polymerization modification to create functional polymers with tunable properties. osti.gov |

| Substituted Benzoic Acids | Carboxylic Acid | Synthesis of chelating resins and other functional terpolymers. researchgate.net |

Interactive Data Table

Users can explore different compound types and their applications.

Emerging Research Directions and Future Perspectives for Methyl 2 Mercapto 4 Methylbenzoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is undergoing a paradigm shift, moving from traditional batch processes to continuous-flow systems. For a molecule like Methyl 2-mercapto-4-methylbenzoate, flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and scalability.

Detailed Research Findings: Flow chemistry minimizes the accumulation of potentially hazardous intermediates, a crucial advantage when dealing with reactive thiols and their precursors. researchgate.net An automated flow synthesis platform could enable the rapid optimization of reaction conditions (e.g., temperature, pressure, residence time, and reagent stoichiometry) for the synthesis of this compound and its derivatives. This approach allows for the efficient exploration of a large parameter space to maximize yield and purity. For instance, processes like diazotization, which can be hazardous in batch, are rendered safer and more efficient in continuous-flow reactors. researchgate.net The transposition of reactions from batch to flow has been shown to dramatically increase reaction rates; a reaction that takes hours in batch could potentially reach completion in minutes in a flow system. nih.gov This acceleration is attributed to superior heat and mass transfer within the microreactors.

Future research will likely focus on developing a multi-step, fully continuous process starting from simple precursors. Such a system could telescope several reaction steps, such as the formation of the aromatic ring, introduction of the thiol group, and esterification, without isolating intermediates. This would significantly streamline the manufacturing process, reduce waste, and lower production costs.

Table 1: Comparison of Batch vs. Potential Flow Synthesis Parameters

| Parameter | Traditional Batch Synthesis | Projected Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes |

| Temperature Control | Moderate (hotspots possible) | Precise and Uniform |

| Safety | Risk of thermal runaway, hazardous intermediate accumulation | Inherently safer, small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward (scaling-out) |

| Productivity | Lower space-time yield | High throughput and space-time yield |

Supramolecular Chemistry and Self-Assembly Based on Thiol Interactions

The thiol group is a versatile functional handle for building complex, ordered structures through non-covalent interactions. This positions this compound as a promising building block in supramolecular chemistry.

Detailed Research Findings: The thiol (-SH) group can participate in a variety of interactions that drive self-assembly. These include hydrogen bonding, coordination with metal ions, and, most notably, the reversible formation of disulfide bonds (-S-S-). This covalent yet reversible linkage is a cornerstone of dynamic covalent chemistry, allowing for the creation of self-healing and environmentally adaptive materials. Aromatic molecules, in particular, are known to form larger assemblies through π–π stacking interactions. rsc.org

Future research could explore the design of supramolecular polymers where this compound units are linked via disulfide bonds. rsc.org The aromatic cores could stack, leading to the formation of one-dimensional nanofibers or two-dimensional sheets. The ester functionality could be used to tune solubility or to introduce further non-covalent interaction sites. By controlling the oxidation-reduction environment, the assembly and disassembly of these supramolecular structures could be triggered on demand, opening avenues for applications in drug delivery, sensing, and smart materials.

Development of Novel Catalytic Transformations Mediated by Sulfur Species

The sulfur atom in this compound can be exploited in various catalytic applications. Its ability to act as a ligand for metal catalysts or to participate directly in organocatalytic cycles presents a fertile ground for research.

Detailed Research Findings: Thiol-containing molecules are widely used as ligands in coordination chemistry, where they can stabilize metal centers and modulate their catalytic activity. The sulfur atom can also be directly involved in catalytic transformations, for example, in nucleophilic catalysis or as a precursor to catalytically active species. Solid base catalysts have been shown to be effective in activating ketones for reactions like methoxycarbonylation. sci-hub.se Similarly, the thiol group in this compound could be deprotonated to form a thiolate, a potent nucleophile for various transformations.

Future research is expected to investigate the use of this compound as a ligand in transition-metal catalysis, for example, in cross-coupling reactions or asymmetric synthesis. Another promising direction is its use in organocatalysis, where the thiol group could catalyze reactions such as Michael additions or aldol reactions. Furthermore, immobilizing this compound onto a solid support could lead to the development of recoverable and reusable catalysts, aligning with the principles of green chemistry. mdpi.com

Advanced Characterization Techniques (e.g., operando spectroscopy)

To fully understand and optimize the behavior of this compound in the applications described above, advanced characterization techniques are indispensable. Operando spectroscopy, in particular, offers the ability to study the molecule in real-time under actual working conditions.

Detailed Research Findings: Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of a material's activity, providing a direct link between structure and function. wikipedia.org This methodology is crucial for elucidating reaction mechanisms and identifying transient intermediates. wikipedia.org For sulfur-containing compounds, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful tools for probing the chemical state and local environment of the sulfur atom. osti.govnih.govnih.gov These methods can track changes in the sulfur oxidation state during a catalytic cycle or a self-assembly process. nih.gov Other techniques like Raman, UV-Vis, and NMR spectroscopy have also been successfully applied in an operando fashion to study sulfur species. osti.govacs.org

Future research will likely employ operando techniques to gain unprecedented insights into the role of the thiol group. For example, operando XAS could be used to monitor the coordination of the sulfur atom to a metal center during a catalytic reaction. Operando Raman spectroscopy could track the formation and cleavage of disulfide bonds during the dynamic self-assembly of supramolecular materials. These detailed mechanistic studies are essential for the rational design of improved systems.

Table 2: Potential Advanced Characterization Techniques for this compound

| Technique | Information Gained | Potential Application Area |

|---|---|---|

| Operando X-ray Absorption Spectroscopy (XAS) | Sulfur oxidation state, coordination environment | Catalysis, Self-Assembly |

| Operando Raman Spectroscopy | Vibrational modes (e.g., S-H, S-S bonds) | Supramolecular Chemistry |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, reaction kinetics | Synthesis, Mechanistic Studies |

| Mass Spectrometry | Molecular weight, identification of intermediates | Synthesis, Catalysis |

Rational Design of New Functional Molecules Based on Theoretical Predictions

Computational chemistry and theoretical predictions are becoming increasingly vital in modern chemical research. For this compound, these tools can guide the design of new molecules with tailored properties, accelerating the discovery process and reducing experimental effort.